molecular formula C20H17N5O3S B2470144 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide CAS No. 946366-14-9

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide

Cat. No.: B2470144
CAS No.: 946366-14-9
M. Wt: 407.45
InChI Key: JJYNEXHHULPIBA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a 1-(2-methoxyphenyl) substituent at position 1 and a thio-linked N-phenylacetamide group at position 5. Its synthesis involves reacting the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with substituted phenacyl chlorides under reflux in ethanol, as described in pyrazolo[3,4-d]pyrimidinone derivative syntheses .

Properties

IUPAC Name

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-16-10-6-5-9-15(16)25-18-14(11-21-25)19(27)24-20(23-18)29-12-17(26)22-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYNEXHHULPIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, potentially receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, resulting in changes in cellular functions.

Biochemical Pathways

The affected pathways would depend on the specific receptor tyrosine kinases that the compound targets. For instance, if the compound targets VEGFR2, it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis.

Result of Action

The result of the compound’s action would be the inhibition of the activity of its target kinases, leading to alterations in the signaling pathways they are involved in. This could potentially lead to effects such as the inhibition of angiogenesis if VEGFR2 is a target. Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against certain cell lines.

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide , with a molecular formula of C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S and a molecular weight of approximately 421.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and interaction studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxy and thioether groups enhances its solubility and bioavailability, making it a suitable candidate for drug development.

PropertyValue
Molecular FormulaC21H19N5O3SC_{21}H_{19}N_{5}O_{3}S
Molecular Weight421.5 g/mol
CAS Number946262-91-5

Anticancer Activity

Research indicates that compounds structurally related to This compound exhibit significant anticancer properties. The mechanism of action primarily involves:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Modulation of signaling pathways : These compounds can affect pathways involved in cell proliferation and apoptosis.

A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines led to reduced viability in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research has shown that related pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating autoimmune diseases .

Synthesis Methods

The synthesis of This compound typically involves several steps:

  • Preparation of the pyrazole core : This is achieved through the reaction of hydrazine with appropriate diketones under acidic conditions.
  • Formation of thioether linkage : The thioether group is introduced via nucleophilic substitution reactions.
  • Acetamide functionalization : Finally, the acetamide group is added to complete the structure.

These methods can be adapted based on desired substituents to optimize biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide :

  • Anticancer Efficacy : A compound with a similar structure was tested against various cancer cell lines and showed IC50 values indicating effective inhibition at low concentrations.
    Compound NameStructure FeaturesBiological Activity
    4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-pyrazolo[3,4-d]pyrimidineContains benzoxazole moietyAnticancer
    N-(2-methylphenyl)-2-thioacetamideThioamide structureAntimicrobial
    1-(2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidineHydroxy substituentAnti-inflammatory
  • Mechanistic Studies : Interaction studies revealed that these compounds can bind to specific enzymes and receptors involved in cancer progression and inflammation modulation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following comparison focuses on structural analogs with modifications to the phenyl ring, thio-linked side chains, and additional substituents. Data are derived from synthetic and analytical reports (Tables 1–2).

Substituent Variations at Position 1

The substituent at position 1 significantly impacts molecular properties:

  • 3-Chlorophenyl (HS38): Chlorine’s electron-withdrawing nature may reduce solubility but increase metabolic stability and binding affinity to hydrophobic targets .
  • 2-Hydroxy-2-phenylethyl (Compound 122): Bulky substituents like this reduce crystallinity, as evidenced by its moderate melting point (193–194°C) compared to simpler analogs .
Thio-Linked Side Chain Modifications

Variations in the thio group influence molecular flexibility and interactions:

  • Propanamide (HS38): A shorter chain may increase conformational flexibility, affecting target engagement .
  • Morpholinophenyl (Compound 122, 118b): The morpholine ring introduces polarity and hydrogen-bonding sites, improving aqueous solubility (e.g., Compound 122: MW 506.58, yield 46%) .

Table 2: Impact of Substituents on Yield and Stability

Compound Key Substituent Yield (%) Melting Point (°C) Observation
Compound 122 2-Hydroxy-2-phenylethyl 46 193–194 Moderate crystallinity
Compound 118a Dimethylamino 28 197–201 High MP suggests stable crystalline form
Compound 118b Phenethylamino 51 128–132 Higher yield with aromatic amines

Key Findings and Implications

Electronic Effects : Electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., chloro) improve binding to hydrophobic targets .

Steric Influence : Bulky substituents (e.g., 2-hydroxy-2-phenylethyl) reduce melting points, indicating lower crystallinity .

Synthetic Efficiency: Morpholine-containing derivatives (e.g., Compound 122) achieve higher yields (46–51%) compared to dimethylamino analogs (28%) .

Biological Potential: While explicit activity data are unavailable in the provided evidence, structural features like morpholine (Compound 122) and chloro substituents (HS38) are associated with kinase inhibition and apoptosis induction in related studies .

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